molecular formula C20H17N3O3S B2587191 Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1322254-96-5

Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2587191
CAS RN: 1322254-96-5
M. Wt: 379.43
InChI Key: PPOBEGNTNHFRCT-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate, also known as CDMBTA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CDMBTA is a thiazole-based compound that exhibits a wide range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments.

Scientific Research Applications

Potential as Aldose Reductase Inhibitors

Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, including compounds related to Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate, have been synthesized and evaluated for their inhibitory effects on aldose reductase (ALR2), a key enzyme involved in diabetic complications. These compounds, particularly those with specific substituents, showed significant inhibitory potency, suggesting their potential application in the treatment of diabetic complications (Sher Ali et al., 2012).

Role in Heterocyclic Compound Synthesis

Research has demonstrated the utility of benzothiazole-imino compounds in the synthesis of heterocyclic compounds with antimicrobial activities. These studies highlight the compound's versatility as a building block in the synthesis of novel heterocyclic structures with potential biological activities (N. Mishra et al., 2019).

Applications in Catalysis

N-heterocyclic carbenes, including those related to the core structure of this compound, have been identified as efficient catalysts in transesterification and acylation reactions. These findings suggest potential applications in organic synthesis and industrial processes, where such catalysts can facilitate the formation of ester bonds under mild conditions (G. Grasa et al., 2002).

Anticancer and Antihypertensive Activities

Several studies have focused on the synthesis of derivatives and analogs of this compound, exploring their anticancer and antihypertensive activities. These studies provide a foundation for further research into the therapeutic potential of these compounds, highlighting their relevance in the development of new drugs for cancer and hypertension treatment (B. F. Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-8-13(2)18-16(9-12)23(11-17(24)26-3)20(27-18)22-19(25)15-6-4-14(10-21)5-7-15/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBEGNTNHFRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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